molecular formula C10H16O2 B3048177 1-Cyclohexylbutane-1,3-dione CAS No. 15972-15-3

1-Cyclohexylbutane-1,3-dione

Cat. No. B3048177
M. Wt: 168.23 g/mol
InChI Key: GUHGBXKQVBLQGP-UHFFFAOYSA-N
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Patent
US06498174B1

Procedure details

The title compound was prepared as described above from 1.5 g of cyclohexyl methyl ketone and 2.32 mL of EtOAc to yield 1.06 grams of Intermediate 33 as a yellow oil: TLC Rf=0.65 (3/1, hexanes/EtOAc); 1H NMR (400 MHz, CDCl3, enol form) δ5.5 (s, 1H), 2.19-2.12 (m, 1H), 2.08 (s, 3H), 1.85-1.55 (m, 5H), 1.41-1.15 (m, 5H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[O:3].[CH3:10][CH2:11][O:12]C(C)=O>>[CH2:7]1[CH2:8][CH2:9][CH:4]([C:2](=[O:3])[CH2:1][C:11](=[O:12])[CH3:10])[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(=O)C1CCCCC1
Step Two
Name
Quantity
2.32 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C1CCC(CC1)C(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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